(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane
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Overview
Description
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a vinyl group and a 4-methylphenyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce various alcohols, ethers, or amines.
Scientific Research Applications
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, leading to diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
Uniqueness
Compared to similar compounds, (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane is unique due to the presence of the vinyl group and the 4-methylphenyl group. These functional groups impart distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C11H12O/c1-3-10-11(12-10)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3/t10-,11-/m0/s1 |
InChI Key |
MURJXIJWIUNIOW-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C=C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C=C |
Origin of Product |
United States |
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